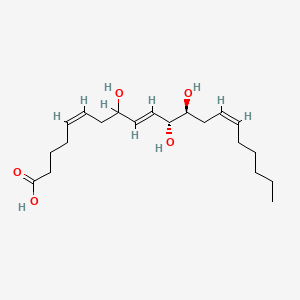

Trioxilin A3

Description

Structure

3D Structure

Properties

CAS No. |

68860-46-8 |

|---|---|

Molecular Formula |

C20H34O5 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(5Z,9E,11R,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h6-7,9-10,15-19,21-23H,2-5,8,11-14H2,1H3,(H,24,25)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |

InChI Key |

WPLPEZUSILBTGP-CIQDQOFUSA-N |

SMILES |

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |

Isomeric SMILES |

CCCCC/C=C\C[C@@H]([C@@H](/C=C/C(C/C=C\CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |

physical_description |

Solid |

Synonyms |

8,11,12-TETA 8,11,12-trihydroxy-5,9,14-eicosatrienoic acid trioxilin A3 |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolic Pathways of Trioxilin A3

Precursor Compounds and Origin of Trioxilin A3

The biosynthesis of this compound is intrinsically linked to the availability of specific 20-carbon polyunsaturated fatty acids, which are typically released from membrane phospholipids (B1166683) by the action of phospholipase A2. ontosight.ai

Arachidonic acid (AA) is the primary and most direct biosynthetic substrate for the formation of this compound. ontosight.aiontosight.ai Following its release from the cell membrane, arachidonic acid is metabolized through the 12-lipoxygenase (12-LOX) pathway. ontosight.ai This pathway is a major route for arachidonic acid oxygenation in various tissues, including the epidermis, rat pineal gland, and aorta. nih.govnih.gov The initial product of this pathway is 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is then converted into the unstable epoxide, Hepoxilin A3 (HxA3). researchgate.netresearchgate.net this compound is subsequently formed by the enzymatic hydrolysis of HxA3. researchgate.netbiologists.comresearchgate.net This conversion from arachidonic acid to this compound has been observed in various mammalian tissues and cells. researchgate.netbiologists.com

While arachidonic acid is the direct precursor to this compound, other polyunsaturated fatty acids serve as substrates for analogous enzymatic pathways, leading to the formation of structurally related trioxilins. wikipedia.orgresearchgate.netd-nb.info

Eicosapentaenoic Acid (EPA): EPA, another 20-carbon PUFA, can be metabolized to produce Trioxilin A4. biologists.comebi.ac.uknih.gov This process is particularly relevant in aquatic invertebrates, where EPA is often more abundant than AA. biologists.com The formation of Trioxilin A4 from EPA has been confirmed in barnacles. biologists.comnih.gov Microbial enzyme systems have also been shown to convert EPA into various hepoxilins and trioxilins, such as Hepoxilin B4 and Trioxilin B4. d-nb.infonih.gov

Docosahexaenoic Acid (DHA): This 22-carbon PUFA is also a substrate for lipoxygenase pathways that generate hepoxilin-like and trioxilin-like compounds. wikipedia.orgd-nb.info For instance, barnacles have been shown to produce a docosahexaenoic acid-derived product, 10,13,14-trihydroxy-4,7,11,16,19-docosapentaenoic acid. biologists.comresearchgate.netebi.ac.uk Furthermore, microbial enzymes can metabolize DHA into novel compounds like Hepoxilin B5 and Trioxilin B5. d-nb.infonih.govresearchgate.netresearchgate.net Studies in the rat pineal gland and hippocampus have also inferred the formation of hepoxilin-like metabolites from DHA. wikipedia.org

Table 1: Key Polyunsaturated Fatty Acid Precursors and their Trioxilin Products

| Precursor Fatty Acid | Abbreviation | Resulting Trioxilin Product(s) |

|---|---|---|

| Arachidonic Acid | AA | This compound, Trioxilin B3 |

| Eicosapentaenoic Acid | EPA | Trioxilin A4, Trioxilin B4 |

| Docosahexaenoic Acid | DHA | 10,13,14-trihydroxy-4,7,11,16,19-docosapentaenoic acid, Trioxilin B5 |

Arachidonic Acid as a Primary Biosynthetic Substrate

Enzymatic Pathways Leading to this compound Formation

The conversion of precursor fatty acids into this compound is a tightly regulated process catalyzed by a sequence of specific enzymes. The primary pathway involves the action of lipoxygenases to form an intermediate epoxide, followed by hydrolysis via epoxide hydrolases.

Lipoxygenases (LOX) are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. researchgate.net

12-Lipoxygenase (12-LOX): This is the key enzyme initiating the synthesis of this compound's precursor, Hepoxilin A3, from arachidonic acid. reactome.org The platelet-type 12-LOX is the predominant isoenzyme in human and murine skin epidermis and is responsible for converting arachidonic acid to 12(S)-HpETE, which is then further metabolized to HxA3. researchgate.netpnas.org Disruption of the 12-lipoxygenase pathway has been shown to dramatically reduce the production of HxA3. pnas.org Microbial 12-LOX enzymes have also been identified that can convert arachidonic acid, EPA, and DHA into their respective hepoxilin and trioxilin derivatives. d-nb.infonih.gov

15-Lipoxygenase (15-LOX): While 12-LOX is central to HxA3 formation, 15-LOX metabolizes arachidonic acid to produce different isomers, namely 14,15-HxA3 and 14,15-HxB3. wikipedia.org This indicates that different lipoxygenases can lead to a diversity of hepoxilin structures from the same precursor.

11-Lipoxygenase (11-LOX): Studies using microbial enzymes have identified an 11-LOX that converts arachidonic acid into different hepoxilin isomers, HXD3 and HXE3, which can then be hydrolyzed to their corresponding trioxilins. d-nb.infonih.gov This highlights alternative lipoxygenase pathways that can lead to trioxilin formation.

5-Lipoxygenase (5-LOX): While the 5-LOX pathway is primarily known for producing leukotrienes, some studies have investigated its role relative to the 12-LOX pathway. For instance, inhibitors of 5-LOX did not affect the biological activity associated with HxA3 production in certain cell models, reinforcing the specificity of the 12-LOX pathway for its synthesis. pnas.org

The final and definitive step in the formation of this compound is the hydrolysis of the epoxide ring in Hepoxilin A3. reactome.orgresearchgate.netbiologists.com

Hepoxilin-epoxide hydrolase (EC 3.3.2.7): This enzymatic activity is responsible for converting HxA3 into TrXA3 by adding a water molecule across the 11,12-epoxide group, forming an 8,11,12-trihydroxy product. wikipedia.orggenome.jp This reaction generally inactivates the biologically active hepoxilin precursor. wikipedia.org

Soluble Epoxide Hydrolase (sEH): Extensive research has identified that the enzyme responsible for hepoxilin-epoxide hydrolase activity in mammals is the soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EH2). wikipedia.orgnih.gov Studies using selective sEH inhibitors and sEH knockout mice have confirmed that sEH is the primary enzyme that metabolizes HxA3 to TrXA3 in the liver. wikipedia.orgnih.gov This enzyme is widely expressed in various tissues, suggesting it is the principal enzyme responsible for inactivating hepoxilins throughout the body. wikipedia.orgwikipedia.org The conversion of HxA3 to TrXA3 by sEH is efficient, with catalytic rates comparable to other known physiological substrates of the enzyme. nih.gov

A specific subclass of lipoxygenases, known as epidermal lipoxygenases, plays a crucial role in hepoxilin and trioxilin synthesis, particularly within the skin. wikipedia.org

eLOX3 (Epidermis-type lipoxygenase 3): This enzyme has been identified as a hepoxilin synthase. researchgate.net It acts sequentially after an initial lipoxygenase, converting hydroperoxy fatty acids into hepoxilins. In the mouse epidermis, eLOX3 converts 12S-HPETE (generated by 12S-LOX) into HxA3 and HxB3, which are then metabolized to their corresponding trioxilins. researchgate.net Gene knockout studies in mice have shown that the absence of Aloxe3 greatly reduces the levels of hepoxilins and trioxilins in the skin. wikipedia.org

12R-Lipoxygenase (12R-LOX): This enzyme, along with eLOX3, is part of the 12(R)-lipoxygenase pathway, which is critical for skin barrier formation. researchgate.net Mutations in the genes for both 12R-LOX (ALOX12B) and eLOX3 (ALOXE3) are associated with the congenital skin disease ichthyosis. nih.govwikipedia.org This pathway generates hepoxilins with an R-configuration, such as 12(R)-HxA3, which are then likely metabolized to their corresponding trioxilins. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Enzyme Class | Role in Pathway | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 12-Lipoxygenase (12-LOX) | Lipoxygenase | Initiates the pathway | Arachidonic Acid | 12(S)-HpETE |

| eLOX3 | Lipoxygenase/Isomerase | Converts hydroperoxide to epoxide | 12(S)-HpETE | Hepoxilin A3 |

| Soluble Epoxide Hydrolase (sEH) | Hydrolase | Hydrolyzes epoxide to form triol | Hepoxilin A3 | This compound |

Participation of Cytochrome P450 Enzymes (e.g., CYP4F2)

The metabolic fate of this compound can be further diversified through the action of Cytochrome P450 (CYP) enzymes. These enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov In the context of this compound, specific CYP enzymes play a role in its subsequent hydroxylation.

One notable enzyme is CYP4F22, which has been genetically linked to lamellar ichthyosis, a skin disorder. nih.gov It is proposed that CYP4F22 catalyzes the ω-hydroxylation of this compound to produce 20-hydroxy-Trioxilin A3. nih.gov This hypothesis is based in part on the function of its homologs, CYP4F2 and CYP4F3, which are involved in the ω-hydroxylation of leukotriene B4 in a parallel lipoxygenase pathway. oup.comoup.com Further oxidation of 20-hydroxy-Trioxilin A3 by a fatty alcohol:nicotinamide-adenine dinucleotide oxidoreductase (FAO) enzyme complex can lead to the formation of 20-carboxy-(R)-trioxilin A3. oup.comresearchgate.net

Mutations in the gene encoding CYP4F22 have been identified in patients with lamellar ichthyosis type 3, suggesting that the disruption of this compound metabolism is a key factor in the pathology of this disease. oup.comresearchgate.net While the precise physiological role of this compound and its hydroxylated derivatives in skin health is still under investigation, their involvement in maintaining the skin's permeability barrier is a significant area of research. nih.govpnas.org

It is important to note that while CYP4F22 is a key enzyme in this pathway, other CYP4F subfamily members have been investigated for their potential to metabolize this compound. pnas.org However, experimental evidence points to CYP4F22 as the primary enzyme responsible for this specific metabolic conversion in the skin. pnas.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Proposed Substrate | Proposed Product | Associated Condition |

| CYP4F22 | ω-hydroxylase | This compound | 20-hydroxy-Trioxilin A3 | Lamellar Ichthyosis Type 3 |

| Fatty Alcohol:Nicotinamide-Adenine Dinucleotide Oxidoreductase (FAO) Complex | Oxidation | 20-hydroxy-Trioxilin A3 | 20-carboxy-(R)-trioxilin A3 | Sjögren-Larsson Syndrome |

Relationship with Hepoxilin Precursors

The biosynthesis of this compound is directly dependent on the availability of its immediate precursor, Hepoxilin A3. Hepoxilins are epoxyalcohol derivatives of arachidonic acid formed via the 12-lipoxygenase pathway. genome.jp

This compound is formed through the enzymatic hydrolysis of Hepoxilin A3. This conversion is catalyzed by a specific enzyme known as hepoxilin-epoxide hydrolase. genome.jpwikipedia.org This enzyme facilitates the opening of the epoxide ring of Hepoxilin A3, leading to the formation of the triol structure of this compound. wikipedia.org Studies have shown that soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EH2), is the enzyme responsible for metabolizing Hepoxilin A3 to this compound. wikipedia.orgnih.gov This enzymatic reaction is highly specific for Hepoxilin A3. genome.jp Homogenates of various tissues, including the rat aorta, can metabolize Hepoxilin A3 to this compound through this pathway. nih.gov

The conversion of Hepoxilin A3 to this compound can occur through both enzymatic and non-enzymatic mechanisms.

Enzymatic Hydrolysis: As mentioned, this process is primarily mediated by hepoxilin-epoxide hydrolase (soluble epoxide hydrolase). genome.jpwikipedia.org This reaction is a key step in the metabolism and potential inactivation of the biologically active Hepoxilin A3. wikipedia.org The enzymatic hydrolysis is a controlled process that leads to the specific formation of this compound. nih.gov

Non-Enzymatic Hydrolysis: Hepoxilin A3 is an unstable compound that can undergo rapid non-enzymatic hydrolysis to this compound, particularly under acidic conditions. wikipedia.orgbiologists.com This chemical instability means that the conversion can occur spontaneously during isolation and experimental procedures. biologists.comcardiff.ac.uk Non-enzymatic hydrolysis can result in a mixture of isomers. cardiff.ac.uk

This compound as an Enzymatic Hydrolysis Product of Hepoxilin A3

Stereochemical Considerations in this compound Biosynthesis

The biosynthesis of this compound involves important stereochemical considerations that determine the specific isomeric form of the final product. The stereochemistry of the hydroxyl and epoxide groups in the precursor, Hepoxilin A3, dictates the stereochemistry of the resulting this compound.

The enzymatic formation of Hepoxilin A3 from (12S)-hydroperoxyeicosatetraenoic acid ((12S)-HPETE) is stereoselective, yielding a specific epoxide configuration. nih.gov For instance, studies in the rat pineal gland have shown a high preference for the formation of Hepoxilin A3 with an 11S,12S-configuration from (12S)-HPETE. nih.gov Consequently, the enzymatic hydrolysis of this specific isomer of Hepoxilin A3 will produce a stereochemically defined this compound.

In contrast, non-enzymatic processes can lead to the formation of a mixture of stereoisomers. cardiff.ac.uk The total synthesis of this compound has been a valuable tool for elucidating the precise stereochemistry of the naturally occurring molecule and its various isomers. rsc.orgrsc.org For example, the synthesis of this compound has confirmed the presence of a trans diol at the C11/C12 positions, which arises from the hydrolysis of the corresponding epoxide in Hepoxilin A3. rsc.org

The stereochemistry of this compound and its derivatives is crucial for their biological activity. For example, the chiral homolog, 20-carboxy-(S)-trioxilin A3, has been implicated in spastic paraplegia and the maintenance of neuronal integrity, highlighting the importance of specific stereoisomers in physiological and pathological processes. oup.comresearchgate.net

Table 2: Stereochemical Features of this compound and its Precursors

| Compound | Key Stereochemical Feature | Precursor | Formation |

| Hepoxilin A3 | Specific epoxide configuration (e.g., 11S,12S) | (12S)-HPETE | Enzymatic (stereoselective) |

| This compound | trans diol at C11/C12 | Hepoxilin A3 | Enzymatic and non-enzymatic hydrolysis |

| 20-carboxy-(S)-trioxilin A3 | S-chirality | 20-hydroxy-Trioxilin A3 | Oxidation |

Iii. Occurrence and Distribution of Trioxilin A3 in Biological Systems

Detection and Endogenous Levels in Mammalian Tissues and Cell Lines

In mammals, Trioxilin A3 is a product of the 12-lipoxygenase pathway and is often analyzed as a stable marker for the presence of the more reactive Hepoxilin A3. nih.govnih.gov Its distribution is tissue-specific, with notable detection in the nervous, dermal, and vascular systems.

The hepoxilin pathway has been demonstrated to be active within the central nervous system. nih.gov Studies on rat brain homogenates have confirmed the formation of Hepoxilin A3, which is analyzed as its stable derivative, this compound. nih.gov The incubation of rat cerebral cortex homogenates with arachidonic acid resulted in the generation of 5.0 ± 0.2 ng/mg protein of Hepoxilin A3. nih.gov This formation was significantly stimulated by the addition of exogenous arachidonic acid. nih.gov Further investigation into different regions of the rat brain revealed varying capacities for Hepoxilin A3 synthesis upon stimulation. nih.gov Additionally, the transformation of radiolabeled Hepoxilin A3 into this compound by whole brain homogenates confirms the presence of the necessary epoxide hydrolase activity in the central nervous system. nih.govnih.gov

Table 1: Formation of Hepoxilin A3 (analyzed as this compound) in Various Rat Brain Regions upon Arachidonic Acid Stimulation

| Brain Region | Hepoxilin A3 Formed (ng/mg protein) |

|---|---|

| Cerebral Cortex | 12.9 ± 1.5 |

| Median Eminence | 11.7 ± 1.6 |

| Pituitary | 12.3 ± 0.7 |

| Pons | 26.6 ± 0.2 |

The 12-lipoxygenase pathway is the primary route for arachidonic acid metabolism in epidermal cells. While normal human epidermis produces hepoxilins and trioxilins in vitro, significant differences are observed in pathological conditions like psoriasis. nih.gov In extracts from the scales of patients with chronic stable plaque psoriasis, this compound was detected, whereas it was not found in normal epidermis. nih.govebi.ac.uk Although its precursor, Hepoxilin A3, was not directly detected in psoriatic scale samples—likely due to its instability during analysis—the substantial presence of this compound strongly implies that Hepoxilin A3 was indeed present and subsequently degraded. nih.govebi.ac.uk The levels of trioxilins in psoriatic lesions were semi-quantified by their ratio to 12-hydroxyeicosatetraenoic acid (12-HETE). nih.gov

Table 2: Semi-quantitative Analysis of Trioxilins in Human Psoriatic Lesions

| Compound | Ratio to 12-HETE in Psoriatic Lesions | Detection in Normal Epidermis |

|---|---|---|

| This compound | 0.65 ± 0.23 | Not Detected |

| Trioxilin B3 | 0.32 ± 0.28 | Not Detected |

Furthermore, studies have shown that both Hepoxilin B3 and its derivative Trioxilin B3 are incorporated into the phospholipids (B1166683) of psoriatic lesions. wikipedia.org The most abundant triol found in the phospholipid fraction of psoriatic scales was this compound. core.ac.uk

This compound has been identified as an endogenous metabolite in mouse arteries, produced via the 12/15-lipoxygenase pathway from arachidonic acid. nih.govnih.gov Metabolites extracted from the aortas of C57BL/6 male mice were identified by mass spectrometry as including Hepoxilin A3, this compound, and Trioxilin C3. nih.govresearchgate.net In functional assays, this compound was shown to be a potent vascular relaxing factor. nih.gov It caused a concentration-dependent relaxation of mouse mesenteric arteries that were pre-constricted with the thromboxane (B8750289) mimetic U46619. nih.gov

Table 3: Vasorelaxant Effect of Trioxilins on U46619-Constricted Mouse Mesenteric Arteries

| Compound (at 3 µM) | Maximum Relaxation (%) | EC₅₀ (µM) |

|---|---|---|

| This compound | 78.9 ± 3.2 | 1.26 |

| Trioxilin C3 | 82.2 ± 5.0 | 1.00 |

| Trioxilin B3 | 29.7 ± 4.6 | 7.15 |

Dermal and Epidermal Systems (e.g., Human Epidermis, Psoriatic Lesions)

Identification in Non-Mammalian Biological Systems

The occurrence of this compound is not limited to mammals, indicating a conserved biochemical pathway across different biological kingdoms.

This compound has been identified in marine invertebrates, specifically in barnacles. biologists.com Analysis using high-performance liquid chromatography and gas chromatography-mass spectrometry confirmed the production of this compound, an arachidonic acid-derived product, by the barnacles Balanus amphitrite and Elminius modestus. ebi.ac.ukresearchgate.net In addition to this compound, these species also generate other related compounds, such as Trioxilin A4 from eicosapentaenoic acid, demonstrating active lipoxygenase pathways. biologists.com While earlier reports suggested a role for trioxilins in egg-hatching, a 2003 study found that this compound itself did not induce egg-hatching activity in Elminius modestus, though its precursor Hepoxilin A3 did show activity at higher concentrations. biologists.comresearchgate.net

The biosynthesis of trioxilins has also been discovered in the prokaryotic domain. The bacterium Myxococcus xanthus has been shown to produce a variety of hepoxilins and trioxilins. d-nb.infonih.gov This bacterium possesses the necessary enzymes, including lipoxygenases and epoxide hydrolases, to convert polyunsaturated fatty acids into these lipid mediators. d-nb.inforesearchgate.net When cultivated in a medium containing arachidonic acid, M. xanthus produces metabolites that include this compound and Trioxilin B3. d-nb.info This discovery highlights that the biosynthetic pathways for these compounds are not exclusive to eukaryotes and exist in bacteria as well. nih.gov

Iv. Mechanisms of Action and Cellular Signaling of Trioxilin A3 in Research Models

Modulation of Intracellular Signaling Pathways

Trioxilin A3 has been shown to influence fundamental cellular signaling processes, most notably the regulation of intracellular calcium levels. This modulation is a key aspect of its mechanism of action, affecting a wide range of cellular responses.

Regulation of Intracellular Calcium Mobilization

Research indicates that this compound and its precursor, Hepoxilin A3, are involved in the mobilization of intracellular calcium. nih.govscholaris.cacapes.gov.br Hepoxilins can induce a specific receptor-dependent mobilization of Ca2+ from internal stores. capes.gov.br Studies using human neutrophils have demonstrated that Hepoxilin A3 stimulates a rapid increase in free intracellular calcium. nih.govscholaris.ca This effect is characterized by an initial fast release from intracellular reservoirs, such as the endoplasmic reticulum, followed by a slower influx from the extracellular environment. scholaris.ca this compound, as a metabolite of Hepoxilin A3, is implicated in these calcium-regulating pathways. wikipedia.org For instance, in HEK293 cells overexpressing the human thromboxane (B8750289) A2 receptor α (TPα), this compound has been observed to inhibit the U46619-induced increase in intracellular calcium. researchgate.netresearchgate.net

Engagement with Molecular Targets and Receptors

This compound's biological activities are also mediated by its interaction with specific nuclear receptors and cell surface receptors. These interactions can trigger downstream signaling cascades that regulate gene expression and cellular function.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ

Trioxilins have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in lipid metabolism and inflammation. nih.govd-nb.infonih.govsmw.ch Specifically, this compound has been shown to activate PPARα. nih.govd-nb.inforesearchgate.netresearchgate.net This activation may be a key mechanism through which this compound contributes to the regulation of epidermal differentiation. researchgate.net

Furthermore, studies have investigated the effects of various trioxilins on PPARγ transcriptional activity. nih.govresearchgate.net While some trioxilins, such as TrXB3 and TrXD3, have been identified as potential partial agonists of PPARγ, the direct and specific interactions of this compound with PPARγ are an area of ongoing research. nih.govresearchgate.net The activation of PPARs by this compound and related compounds suggests a role in modulating genes involved in lipid homeostasis and inflammatory responses. nih.govmdpi.com

Effects on Thromboxane (TP) Receptors

This compound has been demonstrated to act as an antagonist at thromboxane (TP) receptors. researchgate.netnih.govhilarispublisher.com In mouse mesenteric arteries, this compound induced relaxation in vessels constricted with a thromboxane mimetic, U46619, but not in those constricted with an α1-adrenergic agonist, suggesting a specific action on TP receptors. researchgate.netnih.gov This finding is supported by studies in HEK293 cells overexpressing the TPα receptor, where this compound inhibited the increase in intracellular calcium induced by U46619. researchgate.netresearchgate.net The antagonistic activity of this compound at TP receptors indicates its potential to modulate vascular tone and platelet aggregation, processes in which thromboxanes play a significant role. portlandpress.com

Influence on Immunological and Inflammatory Responses in Pre-clinical Settings

A significant aspect of this compound's biological profile is its ability to modulate inflammatory and immune responses. ontosight.aid-nb.infoontosight.ai This is a consequence of its interactions with various signaling pathways and molecular targets involved in inflammation.

Impact on Immune Cell Activity

The influence of this compound on immune cells is primarily understood in the context of its precursor, Hepoxilin A3 (HxA3), and the inflammatory cascade. HxA3 is a recognized chemoattractant for polymorphonuclear leukocytes (PMNs), or neutrophils, playing a crucial role in guiding these first responders to sites of infection and inflammation, such as across intestinal epithelial barriers. nih.govpnas.org HxA3 is capable of inducing neutrophil migration and changes in cytosolic calcium without causing degranulation or superoxide (B77818) production. nih.govpnas.orgnih.gov

However, the biological activity changes significantly upon conversion to this compound. The enzyme soluble epoxide hydrolase (sEH) hydrolyzes the epoxide group in HxA3 to form the corresponding triol, this compound. nih.gov This structural modification results in a molecule that is considered inactive as a direct chemoattractant for neutrophils. nih.govpnas.org Studies have demonstrated that the chemotactic activity derived from lipid fractions is sensitive to sEH, indicating that the epoxide-containing hepoxilin, not the resulting trioxilin, is the active agent for neutrophil migration. nih.gov While not a direct chemoattractant, this compound is still considered a modulator of inflammatory responses, influencing the production of various mediators that can either promote or resolve inflammation. ontosight.ai

Effects on Vascular Physiology in in vitro and ex vivo Models

In vascular research models, this compound has been identified as an endogenous vascular relaxing factor. nih.gov Its effects have been characterized primarily in arterial tissues, where it contributes to the regulation of vascular tone.

The primary mechanism by which this compound induces vasorelaxation is through its action as an antagonist of the thromboxane A2 (TP) receptor. nih.govresearchgate.net In ex vivo studies using mouse mesenteric arteries, this compound effectively relaxed arteries that were pre-constricted with U46619, a stable thromboxane mimetic. nih.govnih.gov Conversely, it did not cause relaxation in arteries constricted with phenylephrine, an α1-adrenergic receptor agonist. nih.govnih.gov This specificity points directly to an interaction with the TP receptor pathway.

Further investigation into the cellular signaling confirmed this mechanism. In HEK293 cells engineered to overexpress the human TPα receptor, this compound was shown to inhibit the increase in intracellular calcium that is normally induced by the TP agonist U46619. nih.govnih.gov By preventing this calcium influx, this compound effectively counteracts the vasoconstrictive signal, leading to vasorelaxation. nih.gov Therefore, this compound is not classified as an endothelium-derived hyperpolarizing factor but rather as an endogenous TP antagonist that helps regulate vascular homeostasis. nih.gov

Table 1: Vasorelaxant Effects of Trioxilins on U46619-Constricted Mouse Mesenteric Arteries

| Compound | Concentration | Maximum Relaxation (%) | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound (TrXA3) | 3 μM | 78.9 ± 3.2 | 1.26 | nih.govresearchgate.net |

| Trioxilin B3 (TrXB3) | 3 μM | 29.7 ± 4.6 | 7.15 | nih.govresearchgate.net |

| Trioxilin C3 (TrXC3) | 3 μM | 82.2 ± 5.0 | 1.00 | nih.govresearchgate.net |

Comparative Biological Activity Profiles with Hepoxilin Precursors and Other Oxylipins

The biological activity of this compound is often evaluated in comparison to its direct precursor, Hepoxilin A3, as well as other related oxylipins. These comparisons reveal a functional diversity that is highly dependent on both the specific compound and the biological system being studied.

This compound vs. Hepoxilin A3: HxA3 is an unstable epoxyalcohol that is readily converted to the more stable this compound. wikipedia.org While HxA3 is a potent chemoattractant for neutrophils, this activity is lost upon its hydrolysis to TrXA3. nih.govpnas.org In contrast, both compounds demonstrate significant vasorelaxant activity. nih.govnih.gov Studies on mouse arteries show that both HxA3 and TrXA3 are effective in relaxing vessels by inhibiting TP receptors. nih.gov Some reports even suggest that trioxilins can be more powerful than hepoxilins in relaxing pre-contracted arteries. wikipedia.org However, in other biological contexts, such as the hatching of barnacle eggs, HxA3 shows activity while TrXA3 does not. biologists.comnih.gov

Comparison with Other Trioxilins: The biological activity can vary significantly between different trioxilin isomers. In mouse mesenteric arteries, this compound and Trioxilin C3 are potent vasorelaxants, with EC₅₀ values of 1.26 μM and 1.00 μM, respectively. nih.govresearchgate.net In stark contrast, Trioxilin B3 exhibits very little vasorelaxant activity, with a much higher EC₅₀ of 7.15 μM and a maximum relaxation of only 29.7%. nih.govnih.govresearchgate.net This highlights that the specific stereochemistry of the hydroxyl groups is critical for potent TP receptor antagonism.

Comparison with Other Oxylipins: The vasorelaxant action of this compound is part of a broader family of effects exerted by 12-lipoxygenase metabolites. nih.gov For instance, 12(S)-HETE also interacts with TP receptors. nih.gov The common structural feature among these active compounds appears to be a hydroxyl or epoxy group arrangement around carbons 11 and 12, which allows for the inhibition of TP receptors. nih.gov This contrasts with the mechanisms of other eicosanoids like prostaglandins, which have their own distinct receptors and signaling pathways. hilarispublisher.com

Table 2: Comparative Biological Activities of this compound and Related Compounds

| Compound | Neutrophil Chemotaxis | Vasorelaxation (via TP Receptor) | Barnacle Egg Hatching | Reference |

|---|---|---|---|---|

| This compound (TrXA3) | Inactive | Active | Inactive | nih.govnih.govnih.govnih.gov |

| Hepoxilin A3 (HxA3) | Active | Active | Active | pnas.orgnih.govnih.govnih.gov |

| Trioxilin B3 (TrXB3) | Not reported | Weakly Active | Not reported | nih.govnih.gov |

| Trioxilin C3 (TrXC3) | Not reported | Active | Not reported | nih.govnih.gov |

V. Derivatives, Analogues, and Structure Activity Relationships of Trioxilin A3

Naturally Occurring Trioxilin Analogues and Isomers

The enzymatic and non-enzymatic processing of polyunsaturated fatty acids gives rise to a variety of trioxilin-related compounds, each with distinct structural features and, consequently, varied biological activities.

Trioxilin B3 (TrXB3) and Trioxilin C3 (TrXC3) are isomers of Trioxilin A3, all derived from the metabolism of arachidonic acid. wikipedia.orgnih.gov TrXB3, or 10,11,12-trihydroxy-5Z,8Z,14Z-eicosatrienoic acid, is formed from the hydrolysis of its precursor, Hepoxilin B3 (HxB3). wikipedia.orgnih.gov This conversion is catalyzed by epoxide hydrolases. wikipedia.org While HxB3 is considered inactive, TrXB3 has been studied for its potential biological roles. nih.gov

Trioxilin C3, identified as 8,9,12-trihydroxy-5Z,10E,14Z-eicosatrienoic acid, has been detected in tissues like the rabbit and mouse aorta following incubation with arachidonic acid. wikipedia.org Notably, studies have shown that TrXC3 can be a relatively potent relaxer of pre-contracted rabbit aorta, and both TrXA3 and TrXC3 were found to be more powerful than HxA3 in relaxing pre-contracted mouse arteries. wikipedia.orgnih.gov This suggests that the trioxilin metabolites themselves can retain or even exceed the vascular activity of their hepoxilin precursors in certain contexts. wikipedia.org In mouse mesenteric arteries, this compound and C3 were more effective at causing relaxation in arteries constricted with a thromboxane (B8750289) mimetic than Trioxilin B3. nih.gov

| Compound | Precursor | Key Structural Feature | Notable Activity |

| Trioxilin B3 (TrXB3) | Hepoxilin B3 (HxB3) | 10,11,12-trihydroxy configuration | Generally less active in vascular relaxation compared to TrXA3 and TrXC3 nih.gov |

| Trioxilin C3 (TrXC3) | - | 8,9,12-trihydroxy configuration | Potent relaxer of pre-contracted aorta wikipedia.orgnih.gov |

The substitution of arachidonic acid (an ω-6 fatty acid) with ω-3 polyunsaturated fatty acids as substrates for lipoxygenase pathways leads to the formation of ω-3 analogues of trioxilins. For instance, barnacle tissues have been shown to produce an ω-3 analogue of this compound, identified as 8,11,12-trihydroxy-9,14,17-eicosatrienoic acid, derived from ω-3 arachidonic acid. biologists.com The production of these analogues demonstrates that the 12-lipoxygenase enzyme can act on a range of polyunsaturated fatty acids, not limited to arachidonic acid. biologists.com

Docosahexaenoic acid (DHA), a C22 ω-3 polyunsaturated fatty acid, also serves as a substrate for lipoxygenase enzymes, leading to the formation of specific trioxilins. biologists.comresearchgate.net In barnacles, a DHA-derived product, 10,13,14-trihydroxy-4,7,11,16,19-docosapentaenoic acid, has been identified. biologists.com Microbial enzyme systems have also been shown to convert DHA into various hepoxilins and trioxilins. d-nb.infonih.gov For example, a 12-lipoxygenase can convert DHA to 14-hydroperoxydocosahexaenoic acid (14-HpDoHE), which is then metabolized to Hepoxilin B5 (HXB5) and subsequently hydrolyzed to Trioxilin B5 (TrXB5). d-nb.infonih.gov The existence of these DHA-derived trioxilins expands the family of these molecules and suggests their potential roles in organisms where DHA is a prevalent fatty acid. biologists.comresearchgate.net

| Trioxilin Analogue | Precursor Fatty Acid | Chemical Name | Source Organism (Example) |

| ω-3 this compound | ω-3 Arachidonic Acid | 8,11,12-trihydroxy-9,14,17-eicosatrienoic acid | Barnacles biologists.com |

| DHA-Derived Trioxilin | Docosahexaenoic Acid (DHA) | 10,13,14-trihydroxy-4,7,11,16,19-docosapentaenoic acid | Barnacles biologists.com |

| Trioxilin B5 (TrXB5) | Docosahexaenoic Acid (DHA) | Not specified | Myxococcus xanthus (microbe) d-nb.infonih.govresearchgate.net |

Further metabolism of this compound can occur through ω-hydroxylation, a process catalyzed by certain cytochrome P450 enzymes. oup.comresearchgate.net This metabolic pathway can lead to the formation of 20-hydroxy-Trioxilin A3 (20-OH-TXA3), which can be further oxidized to 20-carboxy-Trioxilin A3 (20-COOH-TXA3). researchgate.net This pathway is analogous to the metabolism of other eicosanoids like leukotriene B4. oup.comresearchgate.net The biological activities of these carboxylated metabolites are an area of ongoing research, with the potential for altered function or clearance compared to the parent compound.

Docosahexaenoic Acid-Derived Trioxilins

Synthetic Analogues and Chemically Modified Structures

The inherent chemical instability of hepoxilins, the precursors to trioxilins, has driven the development of stable synthetic analogues to better understand their biological roles. nih.govtandfonline.com

A significant class of synthetic analogues are the PBTs (Proprietary Bioactive Therapeutics), which are stable hepoxilin analogues. nih.govtandfonline.com In PBTs, the unstable epoxide group of the natural hepoxilins is replaced with a stable cyclopropyl (B3062369) group. nih.gov These compounds were initially designed to mimic and study the effects of hepoxilins but have revealed their own unique and often contrasting biological activities. tandfonline.comtaylorandfrancis.com

While natural hepoxilins are generally pro-inflammatory, PBTs have demonstrated anti-inflammatory, anti-thrombotic, and anti-cancer effects in various models. nih.govtaylorandfrancis.comiiarjournals.org For example, PBT-3, a stable analogue of Hepoxilin B3, has been shown to inhibit human platelet aggregation, a function not observed with the natural hepoxilins. nih.govbiologists.com Furthermore, PBTs have been found to induce apoptosis in cancer cells, including those resistant to conventional therapies. iiarjournals.org

The functional relationship between PBTs and trioxilins is indirect, as PBTs are analogues of the hepoxilin precursors, not the trioxilins themselves. However, their stability allows for the investigation of pathways that would otherwise be difficult to study due to the rapid conversion of hepoxilins to trioxilins. nih.gov For instance, the stable hepoxilin B3 analogue PBT-3 was found to stimulate barnacle egg hatching at lower concentrations than the natural Hepoxilin A3, likely due to its resistance to hydrolysis into a less active form. biologists.com In some experimental systems, PBTs act as antagonists to the natural hepoxilins. nih.gov The study of these stable analogues provides valuable insights into the potential physiological roles of the hepoxilin/trioxilin pathway. nih.govtandfonline.com

| Analogue Class | Structural Modification | Key Functional Differences from Natural Precursors |

| PBTs (Proprietary Bioactive Therapeutics) | Replacement of epoxide with a cyclopropyl group nih.gov | Increased chemical and biological stability nih.gov Often antagonistic to natural hepoxilins nih.gov Exhibit anti-inflammatory, anti-thrombotic, and anti-cancer properties taylorandfrancis.comiiarjournals.org |

| Hepoxilin A3-ether analogues | Replacement of epoxide with an ether linkage nih.govaai.org | Increased stability nih.gov Can inhibit neutrophil transepithelial migration aai.orgnih.gov |

| Sulphur analogues of HxA3 | Replacement of epoxide oxygen with sulfur nih.gov | Active in calcium mobilization in neutrophils nih.gov |

Sulfur Analogues

The exploration of sulfur-containing analogues of this compound has primarily focused on the modification of its precursor, Hepoxilin A3 (HxA3). A notable development in this area is the chemical synthesis of a sulfur analogue of HxA3 where the oxygen atom of the 11,12-epoxide ring is replaced by a sulfur atom, forming a thiirano group. researchgate.netnih.gov This modification results in a compound referred to as thiirano-hepoxilin A3.

The synthesis of this analogue was achieved through a multi-step process. It began with the allylic rearrangement of an unnatural (11R, 12R)-hepoxilin B3 derivative under Mitsunobu conditions to yield the corresponding unnatural (11R, 12R)-hepoxilin A3. researchgate.net Subsequently, this compound was converted, with inversion of the stereochemistry at the epoxide centers, into the thiirano-hepoxilin A3, which possesses the natural 11S, 12S configuration. researchgate.net

From a biological activity perspective, these sulfur analogues have demonstrated significant effects. Research has shown that replacing the epoxide functionality of HxA3 with sulfur results in compounds that are active in mobilizing intracellular calcium in human neutrophils. nih.gov Specifically, thiirano-hepoxilin A3 was found to increase intracellular calcium levels in intact human neutrophils. researchgate.net The potency of these sulfur-containing analogues in inducing calcium mobilization was reported to be similar to that of the natural hepoxilins. nih.gov However, due to the limited availability of these synthetic compounds, further biological testing on other activities has not been extensively reported. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of this compound and its related compounds reveals critical insights into the molecular features necessary for their biological activities. The bioactivity is intricately linked to the stereochemistry and the nature of the functional groups within the molecule.

This compound is the stable trihydroxy derivative of its more reactive precursor, Hepoxilin A3 (HxA3), formed via the hydrolysis of the 11,12-epoxide group. nih.govwikipedia.org This conversion has a profound impact on the biological activity profile. For instance, the epoxide group of HxA3 is essential for its potent chemoattractant effect on neutrophils; the hydrolysis to this compound leads to the loss of this chemotactic activity. nih.gov

Further SAR studies have been conducted using various synthetic analogues:

PBTs (Hepoxilin Stable Analogues): The chemical instability of natural hepoxilins prompted the development of stable analogues known as PBTs. These compounds, which are often methyl ester derivatives for better cell uptake, act as antagonists to the natural hepoxilins and have demonstrated a range of in vivo activities, including anti-inflammatory, anti-thrombotic, anti-cancer, and anti-diabetic effects in animal models. nih.gov

Cyclopropyl Analogues: Stable and biologically active racemic 11,12-cyclopropyl analogues of HxA3 have been synthesized, indicating that the epoxide ring can be replaced with a cyclopropane (B1198618) group while retaining biological function. researchgate.net

Carboxylic Acid vs. Methyl Ester: The activity of HxA3 can be influenced by the state of the carboxylic acid group. The free acid form's ability to release calcium is dependent on the vehicle used, whereas the methyl ester of HxA3 is consistently active, suggesting that the modification at the C1 carboxyl group can alter the compound's interaction with its target or its cellular uptake. researchgate.net

Stereochemistry: The configuration of the hydroxyl group at the C8 position is also a determinant of activity. Different epimers (8R and 8S) of HxA3 have been tested and show varying effects on vascular permeability, underscoring the stereochemical requirements for biological action. researchgate.net

The table below summarizes the key structure-activity relationships for this compound and its analogues.

Table 1: Structure-Activity Relationships of this compound and Related Compounds

| Compound/Analogue | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | Trihydroxy derivative of HxA3 (hydrolyzed epoxide) | Relaxes arteries, inhibits thromboxane-induced calcium increase. nih.gov Lacks neutrophil chemotactic activity. nih.gov | nih.govnih.gov |

| Hepoxilin A3 (HxA3) | Contains an 11,12-epoxide ring | Potent neutrophil chemoattractant, mobilizes intracellular calcium. researchgate.netnih.gov | researchgate.netnih.gov |

| Trioxilin B3 | Isomer of this compound | Exhibits little biological activity (e.g., vascular relaxation). nih.gov | nih.gov |

| Thiirano-hepoxilin A3 | Sulfur atom replaces epoxide oxygen (thiirano ring) | Mobilizes intracellular calcium in neutrophils, similar potency to natural HxA3. researchgate.netnih.gov | researchgate.netnih.gov |

| PBTs | Chemically stable hepoxilin analogues | Antagonize natural hepoxilins; show anti-inflammatory and anti-thrombotic effects. nih.gov | nih.gov |

| 11,12-Cyclopropyl Analogue of HxA3 | Cyclopropane ring replaces epoxide | Biologically active. researchgate.net | researchgate.net |

| HxA3 Methyl Ester | Carboxylic acid is esterified | Consistently active in releasing calcium, regardless of vehicle. researchgate.net | researchgate.net |

Vi. Synthetic Methodologies for Trioxilin A3 and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides robust methods for producing Trioxilin A3, often involving its more stable precursor, Hepoxilin A3, or related isomers. These strategies are crucial for generating specific stereoisomers and analogues for detailed biological study.

The total synthesis of trioxilins, including those of the A3 type, has been achieved through multi-step chemical processes. A key strategy involves the extension of synthetic routes developed for Trioxilin B3 (TrXB3) analogues to produce the corresponding this compound (TrXA3) type compounds. researchgate.net This often involves the allylic rearrangement of a protected TrXB3 derivative as a pivotal step. researchgate.net

The stereochemistry of this compound, identified as the hydrolysis product of the natural epoxide Hepoxilin A3, serves as a reference for these synthetic efforts. mdpi.com Convergent and efficient synthetic routes have been designed starting from simple chiral precursors like (R)-glycidol. mdpi.com The synthesis of Hepoxilin A3 itself has been accomplished using various methods, including strategies that utilize arsonium (B1239301) ylides for homologation and functionalization, starting from materials like 1-heptyne (B1330384) and δ-valerolactone. capes.gov.br Given that this compound is the stable hydrolysis product of Hepoxilin A3, the total synthesis of the latter is intrinsically linked to the availability of the former. wikipedia.org

A significant advancement in the stereocontrolled synthesis of both Hepoxilin A3 and this compound methyl esters is the use of a palladium-mediated allylic displacement reaction under Mitsunobu conditions. researchgate.netresearchgate.netjst.go.jp This regio- and stereoselective method has been successfully utilized to prepare several stereoisomers of this compound. researchgate.netresearchgate.net

The core of this approach is the allylic rearrangement of a protected Trioxilin B3 derivative that possesses a free 10-hydroxyl group. researchgate.net This rearrangement, conducted under Mitsunobu reaction conditions (typically involving a phosphine (B1218219) like triphenylphosphine (B44618) and an azodicarboxylate like DEAD), serves as the key transformation to establish the A3-type structure. researchgate.net This palladium-catalyzed method offers a powerful tool for the controlled interconversion of allylic isomers, facilitating access to the specific stereochemical configuration of this compound. researchgate.netcdnsciencepub.com

Stereoselective Total Synthesis

Biotransformation and Enzymatic Synthesis

Biocatalytic methods, using either whole microbial cells or isolated enzymes, present an alternative to chemical synthesis. These approaches leverage the high specificity of enzymes to produce complex molecules like this compound from polyunsaturated fatty acid precursors.

Recombinant microbial systems have been engineered for the production of trioxilins. d-nb.infonih.gov A common host, Escherichia coli, can be genetically modified to express the necessary enzymes for the biosynthetic pathway, namely lipoxygenase (LOX) and epoxide hydrolase (EH). d-nb.inforesearchgate.net In nature, this compound is formed from the hydrolysis of Hepoxilin A3, which is itself generated from arachidonic acid by a 12-lipoxygenase. wikipedia.orgnih.govresearchgate.net

Researchers have successfully expressed LOX and EH enzymes from the bacterium Myxococcus xanthus in E. coli. d-nb.inforesearchgate.net When these recombinant E. coli are supplied with arachidonic acid (ARA), they can perform a cascade of reactions. The 12-LOX enzyme first converts ARA into an unstable hydroperoxy intermediate (12-HpETE) and then into Hepoxilin B3 (HXB3). d-nb.infonih.gov Subsequently, the co-expressed EH enzyme hydrolyzes the epoxide ring of the hepoxilin to yield the corresponding trioxilin. d-nb.infonih.gov While many studies focus on the production of TrXB3, the same principle applies to TrXA3 production. nih.gov These microbial systems have achieved conversion rates of over 10% for trioxilins. d-nb.inforesearchgate.net

Table 1: Microbial Biotransformation to Produce Trioxilins

| Microbial Host | Expressed Enzymes | Substrate | Key Product(s) | Reported Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Escherichia coli | M. xanthus 12-LOX & EH | Arachidonic Acid (ARA) | TrXB₃ | 0.23 mM from 1 mM ARA | nih.gov |

| Escherichia coli | M. xanthus 11-LOX & EH | Arachidonic Acid (ARA) | TrXD₃ | 0.13 mM from 1 mM ARA | nih.gov |

| Escherichia coli | M. xanthus LOX/EH | PUFAs | HXs and TrXs | >35% (HXs), >10% (TrXs) | d-nb.inforesearchgate.net |

| Escherichia coli | Pleurotus sajor-caju LOX | Arachidonic Acid (ARA) | 13,14,15-TrXB₃ | 87% | researchgate.net |

To achieve higher efficiency and avoid cellular uptake limitations, cell-free systems using purified enzymes have been employed. rsc.org This approach involves the direct use of isolated LOX and EH enzymes to convert substrates into the desired products in a controlled reaction vessel. nih.gov

Studies have utilized purified 12-LOX and EH from Myxococcus xanthus. nih.govresearchgate.net The 12-LOX first converts arachidonic acid to hepoxilins (like HXB3), which are then transformed into their corresponding trioxilins (like TrXB3) by the purified EH. nih.gov This method allows for a more precise investigation of the biosynthetic pathway and optimization of reaction conditions. nih.gov The enzymatic activities of these purified enzymes have been quantified, demonstrating their high catalytic efficiency. nih.govresearchgate.net For instance, the EH from M. xanthus shows very high activity towards its hepoxilin substrate, highlighting the effectiveness of these biocatalysts for producing trioxilins. researchgate.net

Table 2: Specific Activity of Purified Enzymes in Cell-Free Synthesis

| Enzyme | Source Organism | Substrate | Specific Activity (μmol min⁻¹ mg⁻¹) | Reference |

|---|---|---|---|---|

| ARA 12-LOX | Myxococcus xanthus | Arachidonic Acid | 605 | nih.govresearchgate.net |

| ARA 11-LOX | Myxococcus xanthus | Arachidonic Acid | 489 | nih.govresearchgate.net |

| Epoxide Hydrolase (EH) | Myxococcus xanthus | Hepoxilin B₃ (HXB₃) | 1403 | nih.govresearchgate.net |

Vii. Advanced Analytical and Methodological Approaches in Trioxilin A3 Research

Chromatographic Techniques for Isolation, Separation, and Purification

Chromatography is a cornerstone for separating Trioxilin A3 from its precursors, isomers, and other related eicosanoids. nih.gov The choice of technique depends on the sample matrix and the specific research goal, whether it be purification for biological assays or preparation for mass spectrometric analysis. nih.govbiologists.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound and related compounds from biological extracts. capes.gov.brresearchgate.net Its versatility allows for the separation of these non-volatile, thermally sensitive molecules in their native form. In many studies, HPLC is used as a crucial purification step before structural identification by mass spectrometry. nih.gov

Researchers have employed various HPLC configurations to achieve separation. For instance, in the analysis of arachidonic acid metabolites from mouse aortas, a series of reverse and normal phase HPLC steps were used to purify this compound. nih.gov Similarly, when investigating barnacle egg-hatching factors, HPLC was used in conjunction with mass spectrometry to identify this compound. biologists.com A method involving the creation of fluorescent anthryl esters of this compound has been developed to allow for profiling by reverse-phase HPLC with fluorescent detection, overcoming the compound's lack of a strong native chromophore. nih.govresearchgate.net

Table 1: Examples of HPLC Systems Used in this compound Research

| Parameter | Description | Source |

|---|---|---|

| Column Type | Nucleosil-C18 (5 µm, 4.6 × 250 mm) | nih.gov |

| Mobile Phase (Solvent System I) | 40-min linear gradient from 50% Solvent B in Solvent A to 100% Solvent B. Solvent A: deionized water; Solvent B: acetonitrile (B52724) with 0.1% glacial acetic acid. | nih.gov |

| Flow Rate | 1 ml/min | nih.gov |

| Detection | UV absorbance at 205 nm | nih.gov |

| Column Type | Spherisorb ODS2 (5 µm, 25 cm × 0.46 cm) | researchgate.net |

| Mobile Phase (Gradient) | 45-min linear gradient of acetonitrile:0.01% formic acid (20:80 to 80:20 v/v). | researchgate.net |

| Flow Rate | 1 ml/min | researchgate.net |

Gas Chromatography (GC) is another powerful technique used in this compound research, almost always coupled with mass spectrometry (GC-MS). nih.govbiologists.com A significant challenge in using GC for this compound analysis is the compound's low volatility and thermal instability. nih.gov To overcome this, chemical derivatization is required to convert the polar hydroxyl and carboxylic acid groups into more volatile and stable moieties, such as trimethylsilyl (B98337) (TMS) ethers and methyl esters. biologists.comfu-berlin.de This derivatization process is critical for successful GC analysis. nih.gov For example, in studies on barnacles, samples were converted to their methoxine O-trimethylsilyl ether methyl esters before GC-EIMS analysis. biologists.com

Both Normal Phase (NP) and Reverse Phase (RP) chromatography are extensively used in the purification and analysis of this compound. nih.gov They are often employed sequentially to achieve a high degree of purity. nih.gov

Reverse Phase (RP) Chromatography: This is typically the initial step in purification from biological extracts. nih.govcore.ac.uk RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase. nih.govgmpinsiders.com In the study of mouse aorta metabolites, extracts were first separated on a Nucleosil-C18 column. nih.gov This technique is also used for the profiling of fluorescently-labeled this compound derivatives. nih.gov

Normal Phase (NP) Chromatography: NP-HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, is often used as a subsequent purification step. nih.govgmpinsiders.com It separates compounds based on polarity. gmpinsiders.com Fractions collected from RP-HPLC can be re-chromatographed using NP-HPLC to separate isomers that may not have been resolved by the initial RP step. nih.gov For instance, a Nucleosil silica (B1680970) column with a mobile phase of hexane, isopropanol, and glacial acetic acid was used to further purify trihydroxy eicosanoids after an initial RP-HPLC separation. nih.gov

The choice between NP and RP chromatography depends on the properties of the analyte; polar compounds are well-suited for NP-HPLC, while a broader range of non-polar to moderately polar compounds can be analyzed using the more common RP-HPLC. gmpinsiders.combiotage.com

Gas Chromatography (GC)

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is indispensable for the definitive identification and quantification of this compound. nih.govbiologists.com It provides detailed information on molecular weight and structure through fragmentation analysis.

GC-MS, often using Electron Impact (EI) ionization, is a classic and robust method for identifying this compound after derivatization. nih.govbiologists.comfu-berlin.de The derivatized this compound is separated on the GC column and then fragmented in the mass spectrometer. biologists.com The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a chemical fingerprint for identification. biologists.comcapes.gov.br

In studies of barnacle eicosanoids, this compound was identified by GC-EIMS, eluting at 14.4 minutes and producing characteristic ions at m/z 569 (M-CH₃)⁺, 479 (M-TMSOH)⁺, and 441 [M-CH₂CH=CH(CH₂)₃COOCH₃]⁺, among others. biologists.com Similarly, analysis of rabbit aorta metabolites by GC-MS identified the methyl ester-trimethylsilyl ether derivative of this compound. capes.gov.br

Table 2: Key GC-MS Data for Derivatized this compound

| Parameter | Finding | Source |

|---|---|---|

| Derivatization | Methyl ester-trimethylsilyl (Me-TMSi) ether | biologists.comcapes.gov.br |

| Retention Time | 14.4 min | biologists.com |

| Characteristic Ions (m/z) | 569, 479, 444, 441, 383, 371, 282, 281, 243, 213 | biologists.com |

| Identification | Co-elution with authentic standard and matching mass spectra | biologists.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced forms, such as tandem MS (LC-MS/MS) and LC-Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance MS (LC-ESI-FTICR-MS), have become increasingly important. nih.govresearchgate.net These techniques allow for the analysis of this compound without the need for derivatization, providing high sensitivity and specificity. 360biolabs.com

LC-MS/MS: This technique involves separating the compounds by LC, selecting a specific parent ion in the first mass spectrometer, fragmenting it, and then analyzing the resulting daughter ions in a second mass spectrometer. nih.gov This provides a high degree of confidence in structural assignments. LC-MS/MS has been used to identify this compound and its precursor, Hepoxilin A3, in mouse aorta samples. nih.gov

LC-ESI-FTICR-MS: This powerful technique combines LC with electrospray ionization (ESI) and a high-resolution FTICR mass analyzer. nih.gov ESI is a soft ionization method that keeps the molecule intact, typically as a [M-H]⁻ ion in negative mode. nih.govresearchgate.net The FTICR analyzer provides extremely high mass accuracy, which is crucial for determining the elemental composition of the molecule and its fragments. nih.govmdpi.com In one study, LC-ESI-FTICR-MS was used to analyze this compound in the negative ion mode. The high-accuracy measurement of fragment ions, such as the characteristic ion at m/z 195 resulting from C11-C12 bond cleavage, confirmed the structure of this compound. nih.govresearchgate.net

Table 3: LC-MS Fragmentation Data for this compound Identification

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Structural Inference | Source |

|---|---|---|---|---|---|

| LC-ESI-FTICR-MS | Negative | 353 [M-H]⁻ | 195 | C11-C12 bond cleavage | nih.govresearchgate.net |

Stable Isotope Dilution Techniques (e.g., Deuterium (B1214612) Isotope Dilution)

Stable isotope dilution (SID) is a highly accurate and precise quantitative analysis method, particularly valuable for measuring trace amounts of endogenous compounds in complex biological matrices. The fundamental principle involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, a deuterium-labeled this compound analogue—to the sample as an internal standard. This "spike" homogenously mixes with the endogenous, unlabeled analyte.

Following extraction and purification, the sample is analyzed by mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The mass spectrometer distinguishes between the isotopically labeled (heavier) and unlabeled (natural) forms of the analyte based on their mass-to-charge ratio. Since the labeled internal standard experiences the same sample processing and ionization effects as the endogenous analyte, any losses during the procedure affect both equally. Therefore, the ratio of the natural analyte to the labeled standard allows for precise and accurate quantification, correcting for procedural losses.

In this compound research, deuterium isotope dilution has been instrumental. Studies often analyze this compound as the stable trihydroxy derivative of its precursor, Hepoxilin A3. For instance, after the administration of arachidonic acid in rats, the resulting Hepoxilin A3 was assayed by measuring this compound using a capillary gas chromatography-electron impact mass spectrometry method with a stable deuterium isotope dilution technique. researchgate.netnih.gov This approach enabled the detection and quantification of these compounds in various biological contexts.

Research has successfully applied this technique to quantify the formation of Hepoxilin A3 (analyzed as this compound) in different tissues. For example, incubation of rat cerebral cortex homogenates with arachidonic acid led to the generation of this compound, which was quantified using high-resolution GC/MS and the stable deuterium isotope dilution method. nih.gov These studies provide precise measurements of this compound formation under various conditions.

Table 1: Quantification of Hepoxilin A3/Trioxilin A3 in Biological Samples Using Deuterium Isotope Dilution

| Biological Sample/Context | Compound Measured | Analytical Method | Reported Concentration | Source |

|---|---|---|---|---|

| Rat Blood (1 min post-arachidonic acid injection) | Hepoxilin A3 (as this compound derivative) | GC-MS with Deuterium Isotope Dilution | 4.62 ± 1.3 ng/mL | researchgate.netnih.gov |

| Rat Cerebral Cortex (basal) | Hepoxilin A3 (as this compound) | GC-MS with Deuterium Isotope Dilution | 5.0 ± 0.2 ng/mg protein | nih.gov |

| Rat Cerebral Cortex (stimulated with arachidonic acid) | Hepoxilin A3 (as this compound) | GC-MS with Deuterium Isotope Dilution | 12.9 ± 1.5 ng/mg protein | nih.gov |

| Rat Median Eminence (stimulated with arachidonic acid) | Hepoxilin A3 (as this compound) | GC-MS with Deuterium Isotope Dilution | 11.7 ± 1.6 ng/mg protein | nih.gov |

| Rat Pituitary (stimulated with arachidonic acid) | Hepoxilin A3 (as this compound) | GC-MS with Deuterium Isotope Dilution | 12.3 ± 0.7 ng/mg protein | nih.gov |

| Rat Pons (stimulated with arachidonic acid) | Hepoxilin A3 (as this compound) | GC-MS with Deuterium Isotope Dilution | 26.6 ± 0.2 ng/mg protein | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the elucidation of the three-dimensional structure and stereochemistry of organic molecules, including this compound. NMR analysis provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The structural determination of this compound and its isomers relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment of protons, their connectivity through spin-spin coupling (J-coupling), and their relative numbers through integration. ¹³C NMR reveals the number of unique carbon atoms and their electronic environments.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different spin systems and functional groups.

Through exhaustive NMR analysis, the chemical structures of various trioxilins, including this compound, have been accurately determined. d-nb.info The stereochemistry, a critical aspect of biological activity, is established by analyzing coupling constants (e.g., the magnitude of J-values for olefinic protons to determine double bond geometry as E or Z) and through advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which identifies protons that are close in space.

The well-defined stereochemistry of this compound, established through NMR, has served as a crucial reference point in the structural elucidation of more complex natural products. mdpi.comrsc.org For example, during the total synthesis and structural assignment of nigricanoside A, the known stereochemistry of this compound (specifically the trans diol at C11/C12) informed the initial hypothesis for the stereochemical configuration of a related 20-carbon fatty acid unit within the larger molecule. rsc.orgresearchgate.net

Table 2: Representative ¹H NMR Data for a Trioxilin Derivative The following data is representative of a related trioxilin acetonide derivative, illustrating the type of information obtained from NMR analysis.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Source |

|---|---|---|---|

| H-10 | 3.72 | dt, J = 7.6, 5.6 | researchgate.net |

| H-11 | 4.04 | t, J = 7.6 | researchgate.net |

| H-12 | 4.16 | q, J = 5.6 | researchgate.net |

| Olefinic H | 5.66 | ddd, J = 15.6, 7.6, 1.2 | researchgate.net |

| Olefinic H | 5.82 | ddd, J = 15.6, 5.6, 0.8 | researchgate.net |

Viii. Research Applications and Future Directions in Trioxilin A3 Studies

Advancing Fundamental Understanding of Lipid Mediator Biology

Trioxilin A3 is a trihydroxy derivative of arachidonic acid, formed via the enzymatic hydrolysis of its unstable epoxide precursor, Hepoxilin A3. biologists.comwikipedia.org This conversion is a critical aspect of its biology, as this compound is often considered a more stable, albeit sometimes less active, metabolite. wikipedia.org The study of this compound and its precursor Hepoxilin A3 provides valuable insights into the complex network of lipid signaling pathways. ontosight.aiontosight.ai These pathways are crucial for intercellular communication and maintaining homeostasis. nih.govd-nb.info

The biosynthesis of this compound involves the 12-lipoxygenase (12-LOX) pathway, which converts arachidonic acid into Hepoxilin A3. researchgate.netresearchgate.net Subsequently, epoxide hydrolases convert Hepoxilin A3 to this compound. wikipedia.orgreactome.org This metabolic cascade highlights the intricate regulation of lipid mediator production and function. Research into these enzymatic steps is fundamental to understanding how cells generate specific signaling molecules to respond to various stimuli. d-nb.info

The identification and characterization of this compound in various tissues and biological systems, including the brain, aorta, and platelets, have expanded our knowledge of the diverse roles of lipid mediators. nih.gov For instance, the formation of this compound has been demonstrated in the rat brain, suggesting a potential role in neurological processes. nih.gov These findings underscore the importance of studying individual lipid mediators like this compound to unravel the complexities of lipid biology.

Utility as Research Probes in in vitro and in vivo Biological Systems

This compound serves as a valuable research tool for investigating cellular signaling pathways and physiological responses in both laboratory (in vitro) and living organism (in vivo) settings. Its relative stability compared to Hepoxilin A3 makes it a useful compound for studying the downstream effects of the 12-LOX pathway.

In in vitro studies, synthetic this compound can be applied to cultured cells to observe its effects on cellular behavior, such as proliferation, differentiation, and the release of other signaling molecules. ontosight.ai For example, studies have utilized this compound to investigate its impact on vascular smooth muscle cells and intracellular calcium levels. nih.gov

In vivo research has demonstrated the formation of this compound in response to stimuli. For instance, intravenous injection of arachidonic acid in rats led to the rapid appearance of Hepoxilin A3 and its subsequent metabolite, this compound, in the bloodstream, correlating with an increase in plasma insulin (B600854) concentrations. nih.govcapes.gov.br Such studies are crucial for understanding the physiological relevance of this lipid mediator in a whole-organism context. The ability to synthesize and use labeled versions of this compound further enhances its utility as a probe for tracing its metabolic fate and interactions within biological systems. nih.gov

Investigation in Pre-clinical Models of Disease Pathophysiology

The involvement of this compound in various physiological and pathological processes has led to its investigation in several pre-clinical models of disease.

This compound and its precursor, Hepoxilin A3, are implicated in inflammatory responses. researchgate.net Research has shown that Hepoxilin A3 acts as a chemoattractant for neutrophils, guiding them across epithelial barriers during mucosal inflammation. pnas.orgfrontiersin.org While Hepoxilin A3 is the primary active molecule in this process, the presence of its stable hydrolysis product, this compound, is often used as an indicator of the pathway's activation. pnas.orgaai.org The hydrolysis of Hepoxilin A3 to the less active this compound is thought to be a mechanism to control and resolve the inflammatory response. pnas.org

In the context of skin inflammation, particularly psoriasis, elevated levels of hepoxilins and trioxilins have been observed in psoriatic lesions compared to normal skin. nih.govebi.ac.ukresearchgate.net The significant presence of this compound in these lesions strongly suggests the involvement of the Hepoxilin A3 pathway in the inflammatory processes of psoriasis. nih.govebi.ac.uk These findings suggest that targeting the enzymes involved in this compound synthesis could be a potential therapeutic strategy for inflammatory skin conditions. wikipedia.org

| Model System | Key Findings | Reference |

|---|---|---|

| Human Intestinal Epithelial Cells (in vitro) | Hepoxilin A3, which is metabolized to this compound, acts as a chemoattractant for neutrophils, guiding their migration across the epithelial barrier. | pnas.org |

| Psoriatic Lesions (human) | Significantly higher levels of this compound were found in psoriatic scales compared to normal epidermis, indicating activation of the hepoxilin pathway in psoriasis. | nih.govebi.ac.uk |

| Murine Model of Allergic Airway Disease | Airway infection with Chlamydia in a mouse model of allergic airway disease induced the secretion of hepoxilins, suggesting a role in airway neutrophilia. | frontiersin.org |

This compound has been shown to possess vasoactive properties. Studies on mouse mesenteric arteries have demonstrated that this compound can cause relaxation of arteries that have been pre-constricted. nih.gov Specifically, this compound, along with Trioxilin C3 and Hepoxilin A3, relaxed arteries constricted with a thromboxane (B8750289) mimetic but not those constricted with phenylephrine. nih.gov This suggests a specific mechanism of action, likely involving the inhibition of the thromboxane receptor. nih.govresearchgate.net These findings indicate that this compound may play a role in regulating vascular tone and blood pressure. wikipedia.org

| Vascular Model | Compound | Effect | Maximum Relaxation (%) | EC50 (μM) | Reference |

|---|---|---|---|---|---|

| Mouse Mesenteric Arteries (U46619-constricted) | This compound | Relaxation | 78.9 ± 3.2 | 1.26 | nih.gov |

| Trioxilin B3 | Relaxation | 29.7 ± 4.6 | 7.15 | ||

| Trioxilin C3 | Relaxation | 82.2 ± 5.0 | 1.00 |

The central nervous system (CNS) is another area where this compound is being investigated. Research has demonstrated that rat brain homogenates can synthesize Hepoxilin A3 and subsequently metabolize it to this compound. nih.gov The formation of these compounds was observed in various brain regions, including the cerebral cortex, median eminence, pituitary, and pons. nih.gov Furthermore, studies have shown that a glutathione (B108866) conjugate of Hepoxilin A3, Hepoxilin A3-C, which can be formed alongside this compound, exhibits neuromodulatory activity in hippocampal neurons. nih.govpnas.org While the direct effects of this compound in these models are still being fully elucidated, its presence points to a potential role for the hepoxilin pathway in CNS function and signaling. ontosight.ainih.gov

The skin acts as a critical barrier, and its function can be influenced by various lipid mediators. As mentioned earlier, this compound levels are elevated in inflammatory skin conditions like psoriasis. nih.govebi.ac.uk Beyond inflammation, research has explored the role of related compounds in epidermal function. While direct studies on this compound and epidermal barrier function are limited, the presence and metabolism of its precursors and related trioxilins in the epidermis suggest a potential involvement. core.ac.uk For instance, Hepoxilin B3 and its derivative Trioxilin B3 have been found to be incorporated into phospholipids (B1166683) in psoriatic lesions, which could potentially alter membrane properties and barrier function. core.ac.uk Further investigation is needed to clarify the specific role of this compound in maintaining or disrupting the epidermal barrier.

Neurological Research Models

Development of Novel Research Tools and Methodologies

The study of this compound and related compounds has been significantly advanced by sophisticated analytical and biotechnological tools. The inherent instability of its precursor, Hepoxilin A3, which readily hydrolyzes to the more stable this compound, necessitates precise and sensitive detection methods. biologists.comwikipedia.org Methodologies for identifying and quantifying trioxilins primarily rely on a combination of chromatography and mass spectrometry.

Researchers utilize a series of reverse and normal phase high-performance liquid chromatography (HPLC) steps to separate metabolites from biological extracts. nih.govcore.ac.uk Following separation, identification is confirmed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (HPLC-MS), which provide detailed structural information based on mass-to-charge ratios and fragmentation patterns. biologists.comnih.gov For instance, in the analysis of psoriatic scales, this compound was identified and semiquantitated in reference to 12-hydroxyeicosatetraenoic acid (12-HETE). nih.gov

To investigate the biological functions of this compound, various experimental assays have been developed. In vascular studies, isometric tension assays on isolated mouse mesenteric arteries are used to measure vasorelaxation. nih.govresearchgate.net To probe the molecular mechanism of action, cell-based systems are employed, such as Human Embryonic Kidney 293 (HEK293) cells engineered to overexpress specific receptors, like the thromboxane A2 (TP) receptor, allowing for the study of receptor antagonism and downstream effects on intracellular calcium levels. nih.govresearchgate.net

A significant advancement in facilitating research has been the development of novel production methodologies. The limited availability of pure trioxilins from natural sources has been a bottleneck for extensive study. To overcome this, researchers have successfully engineered microbial systems for biotransformation. By expressing lipoxygenase (LOX) and epoxide hydrolase (EH) enzymes from the prokaryote Myxococcus xanthus in Escherichia coli, scientists can now convert various polyunsaturated fatty acids into specific hepoxilins and trioxilins, including this compound. researchgate.netresearchgate.net This biotechnological approach not only provides a scalable source of these compounds for physiological studies but also allows for the production and discovery of novel trioxilin variants. researchgate.net

| Methodology | Application | Key Findings/Purpose | References |

|---|---|---|---|

| HPLC and GC-MS | Identification and Quantification | Separates and identifies this compound in complex biological samples like arterial extracts and psoriatic scales. | biologists.comnih.govnih.gov |

| Isometric Tension Assays | Functional Analysis (Vascular) | Measures the direct effect of this compound on the contraction and relaxation of blood vessels. | nih.govresearchgate.net |

| Receptor-Overexpressing Cell Lines (e.g., TPα-HEK) | Mechanism of Action Studies | Determines if this compound interacts with specific receptors (e.g., TP receptor) to block agonist-induced signaling. | nih.govresearchgate.net |

| Microbial Biotransformation (e.g., E. coli) | Compound Production | Enables the synthesis of this compound and other trioxilins for research purposes by expressing microbial enzymes. | researchgate.netresearchgate.net |

| Barnacle Larval and Egg-Hatching Assays | Functional Analysis (Ecological) | Investigates the role of trioxilins as potential signaling molecules in the life cycle of marine invertebrates. | biologists.com |

Emerging Research Areas and Unexplored Biological Roles of Trioxilins

While initial research has established the existence and basic formation of this compound, current and future studies are focused on elucidating its specific biological roles in health and disease. Several emerging areas are proving to be particularly significant.

Vascular Homeostasis: A key area of research is the role of this compound in regulating vascular tone. Studies have identified this compound as an endogenous vascular relaxing factor in mouse arteries. nih.govresearchgate.net Unlike some other endothelium-derived factors, it does not appear to cause hyperpolarization but instead mediates relaxation by acting as an antagonist of the thromboxane (TP) receptor. nih.govresearchgate.net In mouse mesenteric arteries constricted with a thromboxane mimetic, this compound induced significant relaxation. researchgate.net Furthermore, it was shown to inhibit increases in intracellular calcium in TP receptor-expressing cells, confirming its mechanism of action. nih.govresearchgate.net

| Experimental Model | Parameter Measured | Effect of this compound | References |

|---|---|---|---|

| Mouse Mesenteric Arteries (constricted with U46619) | Maximum Relaxation | 78.9 ± 3.2% relaxation at 3µM | nih.gov |